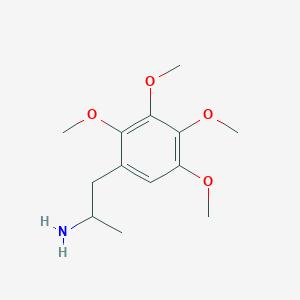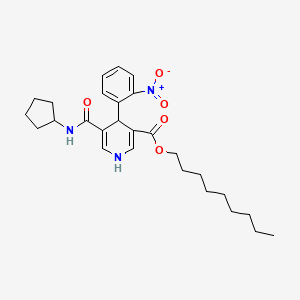
2-Propylthioisonicotinamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylthioisonicotinamide monohydrochloride is a thioamide derivative known for its antitubercular activity. It is commonly used in the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy . The compound has a molecular formula of C9H12N2S.ClH and a molecular weight of 216.731 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthioisonicotinamide monohydrochloride typically involves the reaction of isonicotinic acid with propylthiol under specific conditions. The reaction is carried out in the presence of a dehydrating agent to form the thioamide bond. The final product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylthioisonicotinamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Applications De Recherche Scientifique
2-Propylthioisonicotinamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thioamide derivatives.
Biology: Studied for its effects on bacterial cell walls and its role in inhibiting mycolic acid synthesis.
Medicine: Primarily used in the treatment of MDR-TB and leprosy. It is also being investigated for its potential use in other bacterial infections.
Mécanisme D'action
2-Propylthioisonicotinamide monohydrochloride exerts its effects by forming a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), known as PTH-NAD. This adduct competitively inhibits the enzyme 2-trans-enoyl-ACP reductase (inhA), which is essential for mycolic acid synthesis. The inhibition of this enzyme leads to increased cell wall permeability and decreased resistance against cell injury, eventually causing cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethionamide: Another thioamide derivative with similar antitubercular activity.
Isoniazid: A first-line antitubercular drug that also targets mycolic acid synthesis.
Prothionamide: Structurally similar to 2-Propylthioisonicotinamide monohydrochloride and used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to form a covalent adduct with NAD, leading to effective inhibition of the inhA enzyme. This unique mechanism of action makes it a valuable compound in the treatment of MDR-TB and leprosy .
Propriétés
Numéro CAS |
93778-13-3 |
|---|---|
Formule moléculaire |
C9H13ClN2S |
Poids moléculaire |
216.73 g/mol |
Nom IUPAC |
2-propylpyridine-4-carbothioamide;hydrochloride |
InChI |
InChI=1S/C9H12N2S.ClH/c1-2-3-8-6-7(9(10)12)4-5-11-8;/h4-6H,2-3H2,1H3,(H2,10,12);1H |
Clé InChI |
KRWYKWASDKBOGK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=CC(=C1)C(=S)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



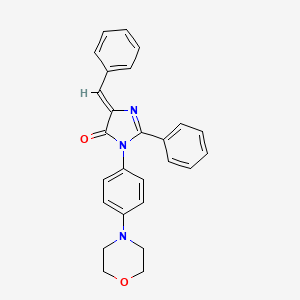

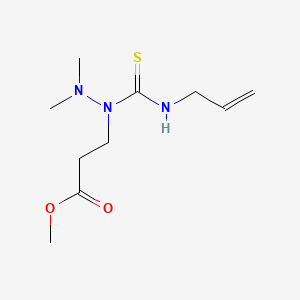

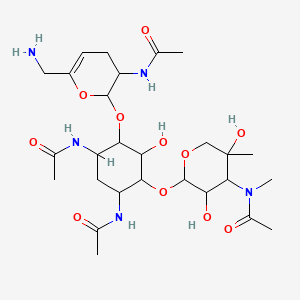
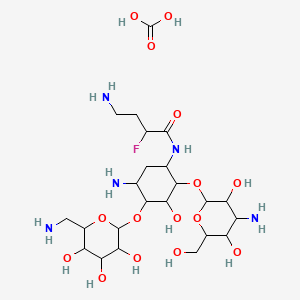

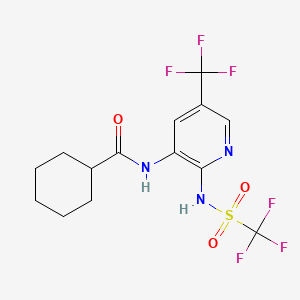
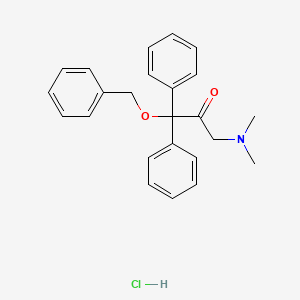
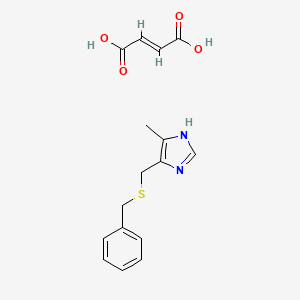
![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)
